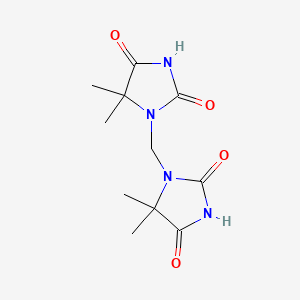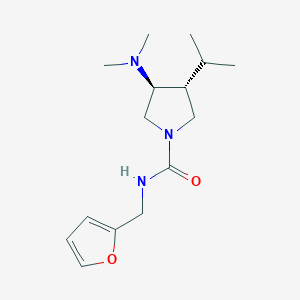
N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-836,339, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a selective cannabinoid receptor type 2 (CB2) agonist that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide acts as a selective CB2 receptor agonist. CB2 receptors are primarily expressed in immune cells and have been shown to play a role in inflammation, pain, and immune function. Activation of CB2 receptors by N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways, resulting in its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for the investigation of the specific effects of CB2 receptor activation. The compound is also stable and has a long half-life, which makes it suitable for in vivo studies. However, one limitation of N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for the research of N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is its potential in the treatment of neurodegenerative diseases. Preclinical studies have shown promising results in models of Alzheimer's and Parkinson's disease, and further research is needed to investigate its potential in humans. Another area of interest is the potential of N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in the treatment of cancer. Studies have shown that CB2 receptor activation can inhibit cancer cell growth and promote apoptosis, and further research is needed to investigate the potential of N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide as a cancer treatment. In addition, further research is needed to investigate the safety and efficacy of N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in humans. Clinical trials are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2-ethylphenylhydrazine and 3-acetyl-1-methylpyrazole in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place in a solvent such as ethanol or acetonitrile, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. The compound has also been investigated for its potential in the treatment of various diseases such as multiple sclerosis, osteoporosis, and cancer.
properties
IUPAC Name |
N-(2-ethylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-10-6-4-5-7-11(10)14-13(17)12-8-9-16(2)15-12/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVMHFLSXRNLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)
![N-[(5-methyl-2-furyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5564205.png)

![4-(4-{1-[rel-(1R,2S)-2-phenylcyclopropyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5564219.png)
![8-(2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5564225.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5564228.png)
![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)


![2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)
![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)